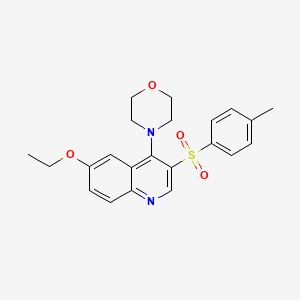

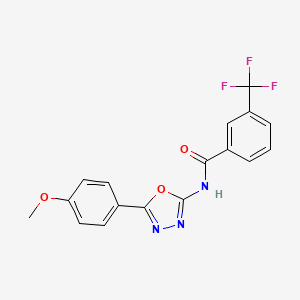

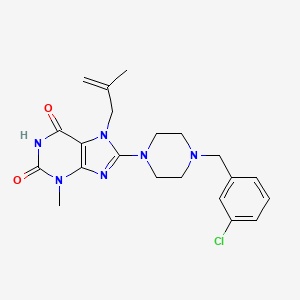

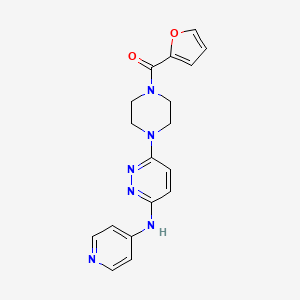

![molecular formula C21H22FN3O5 B2873455 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide CAS No. 941976-62-1](/img/structure/B2873455.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

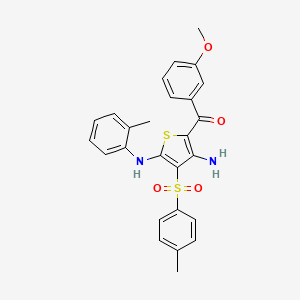

The compound “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-yl), which is a type of aromatic ether. It also contains a fluorophenyl group (4-fluorophenyl), which is a type of aromatic compound that contains a fluorine atom. The morpholinoethyl group (2-morpholinoethyl) is a type of amine. The oxalamide group likely refers to a type of amide .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atoms. The benzodioxole and fluorophenyl groups are likely to contribute to the overall stability of the molecule due to their aromatic nature .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amide group might be susceptible to hydrolysis, and the aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amide group might influence its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Efficient Synthesis Techniques : A study detailed an efficient stereoselective synthesis method for an orally active NK(1) receptor antagonist, showcasing a process that might be relevant for synthesizing compounds like N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide. This synthesis involves a novel crystallization-induced asymmetric transformation, highlighting the compound's potential in pharmaceutical applications (Brands et al., 2003).

Role in Orexin-1 Receptor Mechanisms : Research on the effects of various OX1R antagonists in a binge eating model in rats indicated the significant role of OX1R mechanisms in compulsive food consumption, which could inform the therapeutic potential of similar compounds in treating eating disorders (Piccoli et al., 2012).

Water-Soluble Antagonists for Clinical Administration : A study on the development of a water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration showcases the potential of such compounds in clinical settings for treating emesis and depression, suggesting applications for similar oxalamide derivatives (Harrison et al., 2001).

Herbicidal Activity : The synthesis and evaluation of certain fluorophenyl morpholine derivatives for their herbicidal activity, including the inhibition of protoporphyrinogen oxidase (protox), indicate the agricultural applications of such compounds. These findings suggest that derivatives like this compound could have potential as novel herbicides (Huang et al., 2005).

Inhibition of Human Neutrophil Elastase : Exploring analogs of certain compounds for their ability to inhibit human neutrophil elastase (HNE) points towards the therapeutic potential of oxalamide derivatives in treating conditions associated with HNE activity, such as inflammatory diseases (Burkhart et al., 1995).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5/c22-15-3-1-14(2-4-15)17(25-7-9-28-10-8-25)12-23-20(26)21(27)24-16-5-6-18-19(11-16)30-13-29-18/h1-6,11,17H,7-10,12-13H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMQXOICTSKFFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2873373.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)

![7-allyl-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2873386.png)

![3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2873387.png)

![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2873389.png)